molecular formula C17H14FN3O2 B7785411 methyl 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1011396-81-8

methyl 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7785411
CAS No.: 1011396-81-8
M. Wt: 311.31 g/mol
InChI Key: XRCKQYGXMQVIRK-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl and fluorophenyl groups. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-cyclopropyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 6-cyclopropyl-1-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 6-cyclopropyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

The presence of the fluorophenyl group in methyl 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

methyl 6-cyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-23-17(22)13-8-15(10-2-3-10)20-16-14(13)9-19-21(16)12-6-4-11(18)5-7-12/h4-10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCKQYGXMQVIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133783
Record name Methyl 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011396-81-8
Record name Methyl 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011396-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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